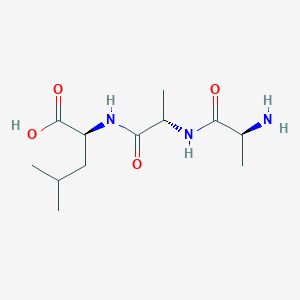![molecular formula C12H21N3O3 B14630041 Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate CAS No. 56926-07-9](/img/structure/B14630041.png)
Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate is a heterocyclic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure makes it a valuable target for research and development in the pharmaceutical industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate typically involves the reaction of N-formylglycine with triphosgene to generate ethyl isocyanoacetate in situ. This intermediate then undergoes a series of reactions to form the desired heterocyclic structure . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved safety, scalability, and reproducibility compared to traditional batch synthesis . The use of flow chemistry allows for the efficient generation of reactive intermediates and their subsequent transformation into the target compound.
化学反应分析
Types of Reactions
Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of other heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of fine chemicals and agrochemicals.
作用机制
The mechanism by which Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Ethyl isocyanoacetate: A precursor in the synthesis of the target compound.
1,2,4-Triazoles: Another class of heterocyclic compounds with similar synthetic routes and applications.
Pyrrolo[1,2-c]pyrimidines:
Uniqueness
Ethyl 7-ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboxylate stands out due to its specific structural features and the versatility of its synthetic routes
属性
CAS 编号 |
56926-07-9 |
|---|---|
分子式 |
C12H21N3O3 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
ethyl 7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C12H21N3O3/c1-3-13-6-5-10-9-14(12(17)18-4-2)7-8-15(10)11(13)16/h10H,3-9H2,1-2H3 |
InChI 键 |
ZZLFCOKFOFQCAG-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC2CN(CCN2C1=O)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


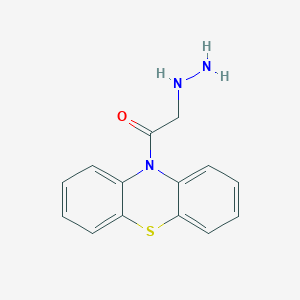
![Di([1,1'-biphenyl]-2-yl)ditellane](/img/structure/B14629971.png)
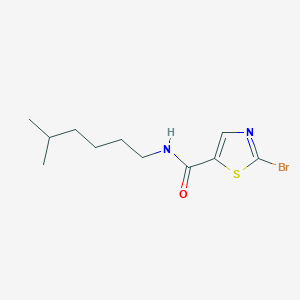
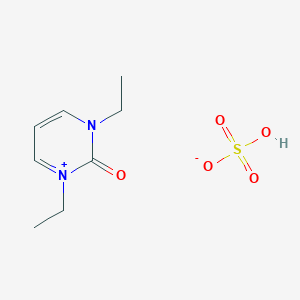
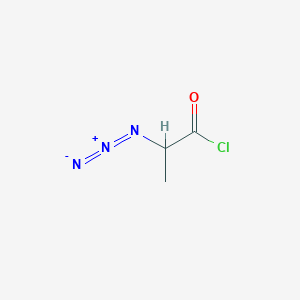
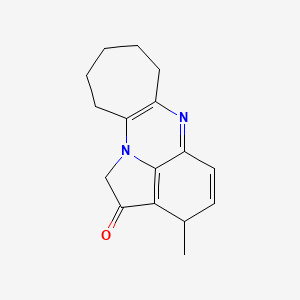
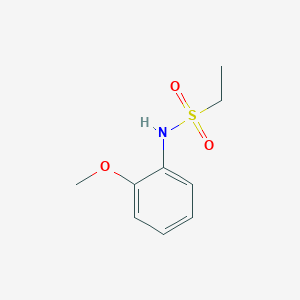
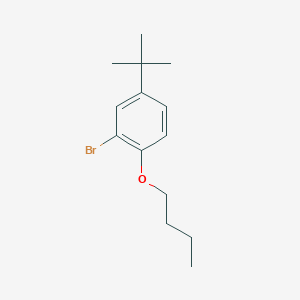

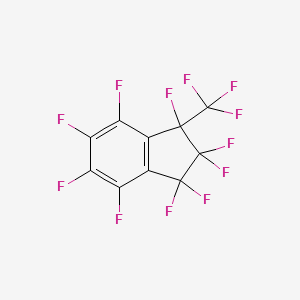
![1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride](/img/structure/B14630026.png)
![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)
